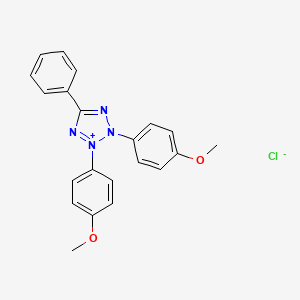

2,3-BIS(4-METHOXYPHENYL)-5-PHENYLTETRAZOLIUM CHLORIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

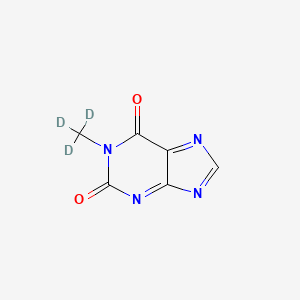

2,3-Bis(4-methoxyphenyl)-5-phenyltetrazolium chloride (BMTPC) is a tetrazolium salt (TZ) that has been widely used in scientific research for its ability to detect cellular metabolic activity. It is also known as XTT, 2,3-bis(4-methoxyphenyl)-5-(4-sulfophenyl)-2H-tetrazolium, inner salt, and 2,3-bis(4-methoxyphenyl)-5-phenyl-1H-tetrazolium chloride. BMTPC is a colorless, water-soluble, crystalline powder that is widely used as a biomarker for cell viability in a variety of cell types.

Applications De Recherche Scientifique

Synthesis of Hybrid Compounds

The compound has been used in the synthesis of new hybrid compounds. For instance, a hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach. The structure of the title compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .

Anticancer Research

The compound has shown potential in anticancer research. In a study, the title compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). It can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .

Preparation of Phosphines

The compound has been used in the preparation of phosphines. The base decomposition of bis(4-methoxyphenyl)bis(hydroxymethyl)phosphonium chloride with NEt 3 led to the diaryl(hydroxymethyl)phosphine .

Synthesis of Cytotoxic Copper(I) Complexes

The compound has been used in the synthesis of cytotoxic copper(i) complexes. A new 5-boryl-2-phosphinoimidazole PN type ligand for the synthesis of luminescent copper (i) complexes has been synthesized .

5. Preparation of New Porous Organic Ligands The compound has been used in the preparation of new porous organic ligands. Tris (2-methoxy-5-vinylphenyl)phosphine has been synthesized as a monomer for the preparation of new porous organic ligands .

Synthesis of Donor-Acceptor Type Polymers

The compound has been used in the synthesis of donor-acceptor type polymers. Four D-A type monomers containing electron rich thiophene derivatives groups as donor units and electron deficient 2,3-bis (4- (decyloxy)phenyl)pyrido [4,3-b]pyrazine groups as acceptor units have been synthesized .

Propriétés

IUPAC Name |

2,3-bis(4-methoxyphenyl)-5-phenyltetrazol-2-ium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N4O2.ClH/c1-26-19-12-8-17(9-13-19)24-22-21(16-6-4-3-5-7-16)23-25(24)18-10-14-20(27-2)15-11-18;/h3-15H,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOUGQFAXQCKHN-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)OC)C4=CC=CC=C4.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141435.png)

![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141436.png)